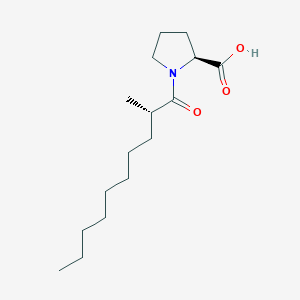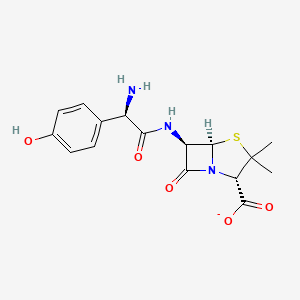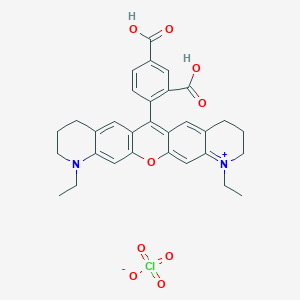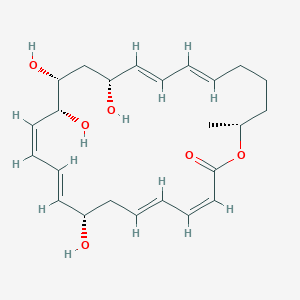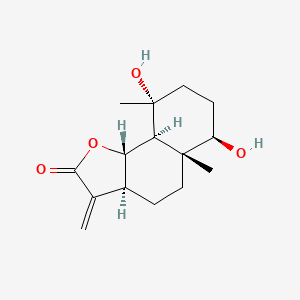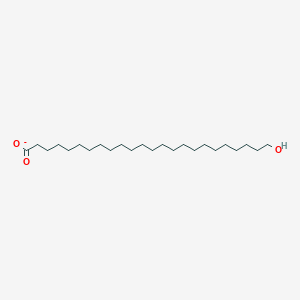
omega-Hydroxytetracosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Omega-hydroxytetracosanoate is an omega-hydroxy fatty acid anion that is the conjugate base of omega-hydroxytetracosanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is an omega-hydroxy fatty acid anion and a very long-chain fatty acid anion. It derives from a tetracosanoate. It is a conjugate acid of an omega-hydroxytetracosanoic acid.
Aplicaciones Científicas De Investigación
Cardiovascular Health
Omega-3 fatty acids, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are studied for their role in cardiovascular health. They are suggested to reduce the risk of clinical cardiovascular diseases, with research focusing on their use in secondary prevention among patients with diabetes mellitus and prediabetes, patients at high risk of cardiovascular disease, and those with prevalent coronary heart disease. The American Heart Association has provided clinical recommendations and assessed the strength of these recommendations based on evidence from randomized controlled trials (RCTs) and meta-analyses (Siscovick et al., 2017).
Muscle Mass and Strength
The influence of omega-3 fatty acids on muscle mass and strength has been explored, especially in the context of aging and physical function. Studies suggest mixed evidence regarding the effects of omega-3 supplementation on muscle mass in sedentary adults. While some evidence supports the role of omega-3 in improving muscle protein synthesis and lean mass, further research is necessary to establish definitive recommendations for clinical practice (Rossato, Schoenfeld, & de Oliveira, 2019).
Inflammation and Immunity
Omega-3 fatty acids like EPA and DHA have been studied for their anti-inflammatory effects, including their role in retarding the progression of renal diseases such as IgA nephropathy (IgAN). Research indicates that these fatty acids can down-regulate inflammation-induced activation of nuclear factor-kappaB (NF-kappaB) via a PPAR-gamma-dependent pathway in human renal tubular cells, suggesting a potential mechanism for their beneficial effects in inflammatory conditions (Li et al., 2005).
Psychiatric Disorders
The potential benefits of omega-3 fatty acids in the prevention and treatment of various psychiatric disorders, including major depressive disorder, bipolar disorder, schizophrenia, dementia, borderline personality disorder, impulsivity, and attention-deficit/hyperactivity disorder, have been explored. Meta-analyses suggest a statistically significant benefit in unipolar and bipolar depression, although the results are heterogeneous, indicating the need for careful examination of individual study characteristics (Freeman et al., 2006).
Cancer and Malignancy
The therapeutic role of omega-3 fatty acids in various disease states, including cardiovascular and chronic inflammatory conditions, as well as malignancy and cancer cachexia, has been investigated. Clinical trials have supported the utility of omega-3 fatty acid supplementation in these contexts, and recent advancements in mechanistic understanding have elucidated their antiproliferative and anticachectic actions in malignancy (Jho et al., 2004).
Propiedades
Nombre del producto |
omega-Hydroxytetracosanoate |
|---|---|
Fórmula molecular |
C24H47O3- |
Peso molecular |
383.6 g/mol |
Nombre IUPAC |
24-hydroxytetracosanoate |
InChI |
InChI=1S/C24H48O3/c25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24(26)27/h25H,1-23H2,(H,26,27)/p-1 |
Clave InChI |
OVBKVWSHXDCSTK-UHFFFAOYSA-M |
SMILES canónico |
C(CCCCCCCCCCCC(=O)[O-])CCCCCCCCCCCO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



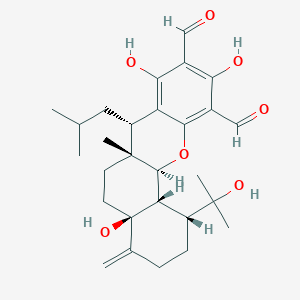
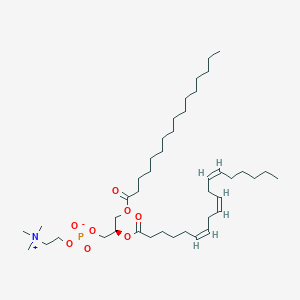
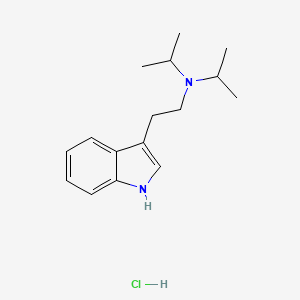

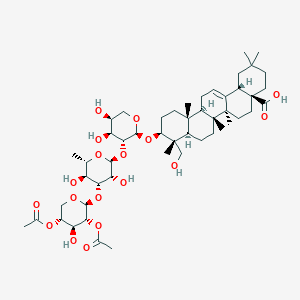
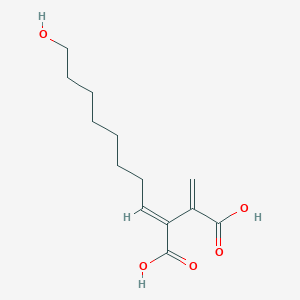
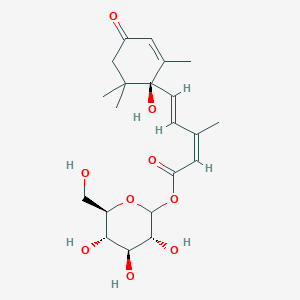

![N-[3-[2,6-Dibromo-4-(2-aminoethyl)phenoxy]propyl]oxamide](/img/structure/B1265284.png)
